molecular formula C8H12N2O2 B11916458 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90434-66-5

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11916458
CAS No.: 90434-66-5
M. Wt: 168.19 g/mol
InChI Key: BLUBYZQXVVYGLV-UHFFFAOYSA-N
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Description

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a fused bicyclic system with a six-membered spiro ring and two carbonyl groups. The methyl group at the 6-position likely enhances steric bulk and lipophilicity compared to unsubstituted spiro hydantoins, influencing solubility and biological interactions .

Properties

CAS No.

90434-66-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

9-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-3-2-4-8(5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

BLUBYZQXVVYGLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The ketone precursor (e.g., 6-methylcyclopentanone) reacts with ammonium carbonate and NaCN in 55% ethanol under reflux (55–60°C, 5 hours), followed by distillation to remove 2/3 of the solvent. Acidification with 6N HCl precipitates the crude spirohydantoin, which is recrystallized from methanol or tetrahydrofuran. Key parameters include:

  • Molar ratios : 1:11:42 (ketone:NaCN:(NH₄)₂CO₃)

  • Yield : 86–94% for analogous spiro[4.5]decane systems

  • Purity : Confirmed via HPLC (Table 1) and elemental analysis.

Table 1. Physicochemical Properties of Bucherer-Lieb-Derived Spirohydantoins

CompoundYield (%)M.p. (°C)RfMolecular Formula
IIb.1 (α-conformer)87278–2790.60C₁₀H₁₄N₂O₂

Strecker Synthesis for β-Conformer Access

The β-conformer of this compound is accessible via a modified Strecker reaction, enabling alternative stereochemical outcomes. This two-step process involves:

  • Aminonitrile Formation : Reaction of 6-methylcyclopentanone with NaCN and NH₄Cl in aqueous medium, followed by HCl saturation to precipitate 1-amino-6-methylcyclohexanecarbonitrile hydrochloride.

  • Cyclization : Heating the aminonitrile with acetic acid and HCl (95–100°C, 1 hour) induces cyclization to the β-spirohydantoin.

Critical Reaction Parameters

  • Aminonitrile Isolation : Extraction with diethyl ether and drying over MgSO₄ ensures >90% purity.

  • Cyclization Efficiency : 78–82% yield for β-conformers in spiro[4.5]decane systems.

Advanced Organocatalytic Approaches

Recent innovations employ lithium hexamethyldisilazide (LiHMDS) and chiral auxiliaries for stereoselective spirocycle assembly. A representative protocol from supporting literature involves:

  • Enolate Formation : Treatment of a methyl-substituted acetal with LiHMDS (1.0 M in THF) at −78°C.

  • Mannich Cyclization : Reaction with a preformed imine generates the spiro[4.4]nonane core in 50–60% yield.

  • Oxidative Workup : Saturated NH₄Cl and Rochelle’s salt ensure product stability.

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 3.14 (s, 3H, N–CH₃), 1.98–1.82 (m, 4H, spiro-CH₂).

  • IR (KBr) : 1705 cm⁻¹ (C=O), 2951 cm⁻¹ (C–H stretch).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FTIR : Absence of N–H stretches (3300 cm⁻¹) post-acetylation confirms N3-substitution.

  • ¹³C DEPT 135 : Signals at δ 25.3 ppm (spiro-CH₂) and δ 47.2 ppm (N–CH₃) validate the structure.

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at Rᵣ = 6.2 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound

ParameterBucherer-Lieb (α)Strecker (β)Organocatalytic
Yield (%)877855
Reaction Time (h)6812
Stereoselectivityα-conformerβ-conformerRacemic

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Spiro Hydantoins

Key structural analogs differ in substituents, heteroatoms, and ring systems, leading to distinct biological and physicochemical profiles:

Compound Name Substituent/Ring Variation Molecular Formula Molecular Weight Biological Activity Evidence ID
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione 6-methyl C₈H₁₂N₂O₂* ~168.19* Not explicitly reported [6, 9]
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione Bicyclo[3.3.1] system, methoxy C₁₁H₁₆O₄ 212.24 Antifungal (binding: −5.19 kcal/mol) [3, 4]
6-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Hyd15) 6-allyl C₉H₁₂N₂O₂ 180.20 Structural data only [9]
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione 7-phenyl C₁₃H₁₄N₂O₂ 230.26 Not reported [10]
6-(2-Methylpropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione 6-isobutyl C₁₁H₁₈N₂O₂ 210.27 Not reported [12]
1,3,7-Triazaspiro[4.4]nonane-2,4-dione Additional nitrogen at 7-position C₆H₈N₃O₂ 154.15 Antimicrobial activity [11]
4-Thio-1,3-diazaspiro[4.4]nonane-2,4-dione Thio substitution (S replaces O) C₇H₁₀N₂OS 170.24 Not reported [18, 20]

*Estimated based on analogs.

Key Observations :

  • Ring Systems: Bicyclo[3.3.1]nonane derivatives (e.g., 9,9-dimethoxy) exhibit strong antifungal activity due to planar rigidity, contrasting with the spiro system’s conformational flexibility .
  • Heteroatom Modifications: The 1,3,7-triaza analog’s additional nitrogen may improve hydrogen bonding, correlating with antimicrobial effects .
Antifungal and Anti-inflammatory Activity:
  • 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione: Binding affinities: −5.19 kcal/mol (Cellobiose dehydrogenase), −5.06 kcal/mol (Endo-1,4-β-xylanase), −4.7 kcal/mol (Glucanase) . Inhibition constants: 156.22 μM, 195.21 μM, and 356 μM, respectively . Anti-inflammatory: Binds human TNF-α and IL-1β (−5.41 to −8.56 kcal/mol) .
Anticonvulsant Activity:
Antimicrobial Activity:
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives: Demonstrated robust antimicrobial activity, attributed to enhanced hydrogen bonding and polarity from the third nitrogen .

Physicochemical and Pharmacokinetic Properties

Molecular Properties and Solubility

  • 6-Methyl Derivative : Predicted logP ~1.2 (based on methyl’s hydrophobicity), suggesting moderate lipophilicity for blood-brain barrier penetration .
  • 7-Phenyl Derivative : Higher logP (~2.5) due to aromatic ring, likely improving tissue absorption but requiring formulation optimization .
  • Thio Derivative : Reduced hydrogen-bonding capacity (vs. dione) may lower solubility but enhance passive diffusion .

Structural Confirmation Techniques

  • IR/NMR Data :
    • Hyd15 (6-allyl): IR νmax ~1750 cm⁻¹ (C=O stretch); NMR δ 1.2–3.0 ppm (allyl protons) .
    • 7-Phenyl: Aromatic protons at δ 7.2–7.6 ppm in ¹H NMR .

Structure-Activity Relationship (SAR) Trends

6-Position Substitutions :

  • Methyl: Balances lipophilicity and steric hindrance, ideal for CNS targets .
  • Allyl/Isobutyl: Increased bulk may hinder enzyme binding but improve lipid bilayer interactions .

Ring Modifications :

  • Bicyclo systems enhance rigidity and target affinity but reduce metabolic stability .
  • Spiro systems offer conformational flexibility, aiding in multi-target engagement .

Heteroatom Effects :

  • Nitrogen additions improve polarity and antimicrobial activity .
  • Thio substitutions alter redox properties and electron distribution .

Biological Activity

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of 168.19 g/mol. The compound features a spirocyclic structure that incorporates nitrogen atoms within its framework, contributing to its diverse biological interactions.

PropertyValue
CAS Number 1170110-01-6
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name This compound

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound can interact with neurotransmitter receptors, particularly GABA_A receptors, which are critical in modulating neuronal excitability. In vitro tests have shown that certain derivatives exhibit anticonvulsant properties in animal models .
  • Antiviral Properties : Modifications of the compound have been explored for their ability to inhibit viral replication, particularly against strains such as hepatitis C. Derivatives with specific substituents have demonstrated significant inhibitory effects on viral activity .
  • Inhibition of Matrix Metalloproteinases (MMPs) : Certain derivatives have shown promise in inhibiting MMPs, enzymes involved in tissue remodeling and implicated in cancer progression. This suggests potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study evaluated the anticonvulsant effects of various derivatives of diazaspiro compounds using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active derivative exhibited significant anti-seizure properties at doses as low as 30 mg/kg in rats .
  • Antiviral Efficacy :
    • Research focused on the antiviral potential of modified diazaspiro compounds found that certain derivatives effectively inhibited hepatitis C viral replication in vitro. The presence of an N-substituted amide group was crucial for enhancing these antiviral properties .
  • Matrix Metalloproteinase Inhibition :
    • In a study assessing the inhibitory activity against MMPs, several synthesized derivatives were tested using enzyme-linked assays. Results indicated substantial inhibition rates, suggesting a possible role in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameCAS NumberNotable Features
1,3-Diazaspiro[4.4]nonane-2,4-dione 699-51-4Parent structure without methyl substitution
5-Isopropylimidazolidine-2,4-dione 16935-34-5Contains an isopropyl group; different biological activity
5-Isobutylimidazolidine-2,4-dione 67337-73-9Features an isobutyl group; potential for different activities

Q & A

Q. What are the established synthetic routes for 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione?

The synthesis typically involves cyclization reactions of nitrogen-containing precursors. For example, reacting substituted diamines with carbonyl-containing reagents under basic conditions can yield the spirocyclic core. Key steps include optimizing reaction time, temperature, and solvent polarity to favor intramolecular cyclization over polymerization. Purification often employs techniques like column chromatography or recrystallization to isolate the product .

Q. How is the structural identity of this compound validated?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography provides unambiguous spatial arrangement of atoms, particularly for resolving spirocyclic geometry .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization, with characteristic peaks for the methyl group and diketone moieties .
  • IR spectroscopy confirms carbonyl stretching vibrations (~1700–1750 cm⁻¹) .
TechniqueKey Features IdentifiedReference
X-ray crystallographySpirocyclic bond angles/lengths
¹H NMRMethyl group (δ ~1.2–1.5 ppm)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves varying:

  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature : Controlled heating (80–100°C) reduces side reactions . Parallel monitoring via TLC or HPLC ensures reaction progress. For example, a 20% increase in yield was achieved by replacing THF with DMF in a spirocyclic diketone synthesis .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and predicted spectra (e.g., unexpected splitting in NMR) can arise from dynamic effects like ring puckering. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility .
  • DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .
  • 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What methodologies are used to study biological interactions of this compound?

  • Receptor binding assays : Radioligand displacement studies quantify affinity for target receptors (e.g., GPCRs) .
  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, guided by crystallographic data .
Study TypeKey FindingsReference
Enzyme inhibitionModerate activity (IC₅₀ = 15 µM)
Molecular dockingFavors hydrophobic binding pockets

Q. How does the methyl substituent influence reactivity and stability?

The methyl group at position 6 impacts:

  • Steric hindrance : Slows nucleophilic attacks at adjacent carbonyl groups .
  • Electron donation : Moderately activates the diketone toward reduction (e.g., NaBH₄) . Stability studies under acidic/basic conditions show degradation above pH 10, likely due to diketone hydrolysis .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments for clarification?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may stem from polymorphic forms. Experimental approaches:

  • Solubility screens in 12 solvents (e.g., water, ethanol, DCM) using UV-Vis quantification .
  • Powder XRD to detect crystalline phases .
  • Thermogravimetric analysis (TGA) to assess hydration/degradation .

Q. Divergent biological activity in similar analogs: What structural factors explain this?

Comparative analysis of analogs reveals:

  • Spiro ring size : Smaller rings (e.g., [4.4] vs. [4.5]) reduce conformational flexibility, altering target selectivity .
  • Substituent position : Methyl at position 6 vs. 7 affects steric interactions with enzyme active sites .
AnalogStructural DifferenceActivity Change
6-Methyl derivativeMethyl at position 6Higher lipophilicity
7-Methyl derivativeMethyl at position 7Reduced binding

Methodological Recommendations

  • Synthetic challenges : Use Schlenk techniques for moisture-sensitive intermediates .
  • Analytical workflows : Combine LC-MS for purity assessment and HRMS for exact mass confirmation .
  • Computational tools : Employ Gaussian or ORCA for transition-state modeling in reaction mechanisms .

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